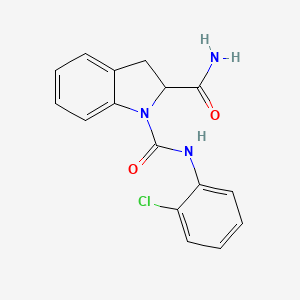

N1-(2-chlorophenyl)indoline-1,2-dicarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Indoline, the core structure of N1-(2-chlorophenyl)indoline-1,2-dicarboxamide, can be synthesized by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene (TIPB, bp. 232–236 °C) at high temperatures (200–230 °C) .Molecular Structure Analysis

Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Chemical Reactions Analysis

Indoline compounds can be synthesized via palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds . Other methods include Pd(II)-catalyzed intramolecular C-H amination of 2-pyridinesulfonyl-protected phenethylamine derivatives .Physical And Chemical Properties Analysis

Indoline structures are commonly found in natural and synthetic compounds with medicinal value . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner .Scientific Research Applications

Asymmetric Synthesis and Pharmaceutical Intermediates

N1-(2-chlorophenyl)indoline-1,2-dicarboxamide and its derivatives have applications in asymmetric synthesis, especially in pharmaceutical contexts. For example, (S)‐2‐Indolinecarboxylic acid, a key intermediate for ACE inhibitors, is produced using a similar compound in a process that combines biocatalysis and homogeneous catalysis, significantly improving the efficiency of production (de Lange et al., 2011).

Antimicrobial Properties

Indolicidin, a cationic antimicrobial peptide derived from indole compounds, has been studied for its interaction with liposomes and its ability to permeabilize bacterial membranes, suggesting potential applications in developing new antimicrobial agents (Falla et al., 1996).

Cannabinoid Receptor Modulation

Indole-2-carboxamides, closely related to N1-(2-chlorophenyl)indoline-1,2-dicarboxamide, have been investigated for their ability to modulate the cannabinoid receptor 1 (CB1), revealing key structural requirements for allosteric modulation. This research is significant for understanding the CB1 receptor's role in various physiological processes (Khurana et al., 2014).

Anti-Inflammatory Drug Development

Research into indole acetamide derivatives, structurally similar to N1-(2-chlorophenyl)indoline-1,2-dicarboxamide, has led to the synthesis and characterization of new compounds with potential anti-inflammatory applications. These compounds were evaluated for their interaction with cyclooxygenase enzymes, suggesting a role in developing new anti-inflammatory drugs (Al-Ostoot et al., 2020).

Monoamine Oxidase Inhibition

Indazole- and indole-carboxamides, which are structurally related to N1-(2-chlorophenyl)indoline-1,2-dicarboxamide, have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), suggesting therapeutic potential in neurological and psychiatric disorders (Tzvetkov et al., 2014).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-N-(2-chlorophenyl)-2,3-dihydroindole-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2/c17-11-6-2-3-7-12(11)19-16(22)20-13-8-4-1-5-10(13)9-14(20)15(18)21/h1-8,14H,9H2,(H2,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDLEAYBQFGRJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-chlorophenyl)indoline-1,2-dicarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2726885.png)

![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2726891.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(3-methylisoxazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2726893.png)

![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B2726897.png)

![(E)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2726899.png)

![2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2726905.png)